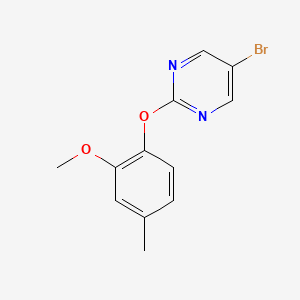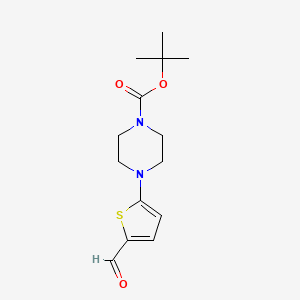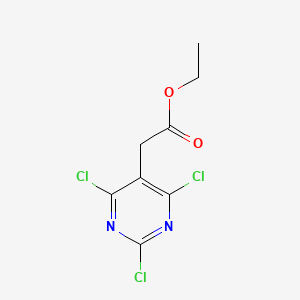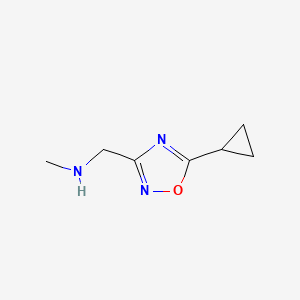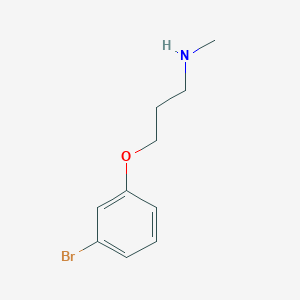![molecular formula C20H27NO3 B1437594 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040681-17-1](/img/structure/B1437594.png)
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline
Overview
Description
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline, also known as IBP or IBMP, is a compound used in scientific research and industry. It has a molecular formula of C20H27NO3 and a molecular weight of 329.44 .
Molecular Structure Analysis
The molecular structure of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline can be represented by the SMILES notation: CC©COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Applications in Liquid Crystal Technology
Liquid Crystal Phases : The study by Takenaka, Ikemoto, and Kusabayashi (1986) discusses homologous series like N-[4-(4-n-alkoxybenzoyloxy)benzylidene]-4-(2-methylbutoxy)aniline, exhibiting chiral smectic C (SC*), cholesteric (Ch), and chiral smectic G (SG*) phases. These phases are vital in liquid crystal display technologies, showing the compound's potential in such applications (Takenaka et al., 1986).
Stable Smectic Phases : Research by Miyajima, Nakazato, Sakoda, and Chiba (1995) indicates that 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic phases, important for the stability and performance of liquid crystal displays (Miyajima et al., 1995).
Applications in Chemical Synthesis and Medicinal Chemistry
Antimicrobial Activity : The study by Habib, Hassan, and El‐Mekabaty (2013) explores the synthesis of quinazolinone derivatives, including reactions with aniline and its derivatives, showing antimicrobial activity. This positions such compounds as potential starting materials in synthesizing pharmaceuticals (Habib et al., 2013).
Synthesis of Tetrahydroquinolines : Nnamonu, Agwada, and Nwadinigwe (2013) detail the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their cyclization to tetrahydroquinolines. These findings might be valuable in synthesizing bioactive molecules or as intermediates in organic synthesis (Nnamonu et al., 2013).
Efficient Arylation Reagents : The work by Kikushima, Morita, Elboray, Bae, Miyamoto, Kita, and Dohi (2022) presents Trimethoxyphenyl (TMP) iodonium(III) acetate as an effective arylation reagent, generating aniline derivatives. Such advancements in reagents can streamline synthetic pathways in pharmaceutical and material science (Kikushima et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-16(2)15-24-20-6-4-5-18(13-20)21-14-17-7-9-19(10-8-17)23-12-11-22-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIWRLGIYSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



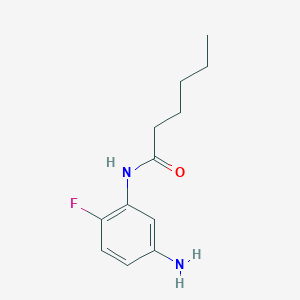
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
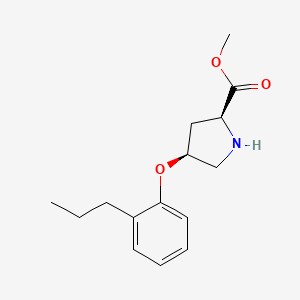
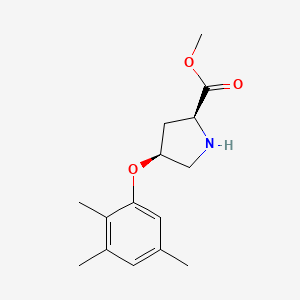
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
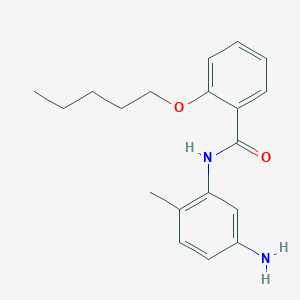
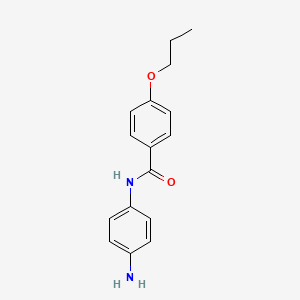
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
